molecular formula C26H17N3OS2 B382587 8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B382587
M. Wt: 451.6g/mol
InChI Key: VQFNVZURGAZMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one core, which is further substituted with a 4-methylphenylsulfanyl and a phenyl group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with appropriate reagents under controlled conditions. For instance, a solution of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole in a mixture of hydrogen peroxide and acetic acid can be stirred in a microwave reactor at 55°C for 1.5 hours . The reaction mixture is then evaporated and diluted with water to initiate crystallization.

Chemical Reactions Analysis

5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of medicinal chemistry and material science. Its unique structure makes it a potential candidate for drug development, especially for targeting specific biological pathways. Additionally, it can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one core suggests potential interactions with enzymes or receptors involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one derivatives with different substituents. For example, 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a similar compound with a tetrahydrobenzothieno core

Properties

Molecular Formula

C26H17N3OS2

Molecular Weight

451.6g/mol

IUPAC Name

8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H17N3OS2/c1-16-11-13-18(14-12-16)32-24-20-10-6-5-9-19(20)23-27-25-22(26(30)29(23)28-24)21(15-31-25)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

VQFNVZURGAZMMO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Origin of Product

United States

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